molecular formula C8H8F2O2 B13202845 3-(3,3-Difluorocyclopentyl)prop-2-ynoic acid

3-(3,3-Difluorocyclopentyl)prop-2-ynoic acid

Cat. No.: B13202845
M. Wt: 174.14 g/mol
InChI Key: SVQWOFQRHCZIGS-UHFFFAOYSA-N
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Description

3-(3,3-Difluorocyclopentyl)prop-2-ynoic acid is a chemical compound with the molecular formula C₈H₈F₂O₂ and a molecular weight of 174.14 g/mol . This compound is characterized by the presence of a cyclopentyl ring substituted with two fluorine atoms and a prop-2-ynoic acid group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluorocyclopentyl)prop-2-ynoic acid typically involves the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring is synthesized through a series of reactions, including cyclization and fluorination.

    Introduction of the Prop-2-ynoic Acid Group: The prop-2-ynoic acid group is introduced through a reaction involving an alkyne and a carboxylic acid derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluorocyclopentyl)prop-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The fluorine atoms on the cyclopentyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

Scientific Research Applications

3-(3,3-Difluorocyclopentyl)prop-2-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,3-Difluorocyclopentyl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,3-Difluorocyclopentyl)prop-2-ynoic acid is unique due to its specific ring size and fluorine substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the prop-2-ynoic acid group also adds to its versatility in various chemical reactions and applications .

Properties

Molecular Formula

C8H8F2O2

Molecular Weight

174.14 g/mol

IUPAC Name

3-(3,3-difluorocyclopentyl)prop-2-ynoic acid

InChI

InChI=1S/C8H8F2O2/c9-8(10)4-3-6(5-8)1-2-7(11)12/h6H,3-5H2,(H,11,12)

InChI Key

SVQWOFQRHCZIGS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1C#CC(=O)O)(F)F

Origin of Product

United States

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